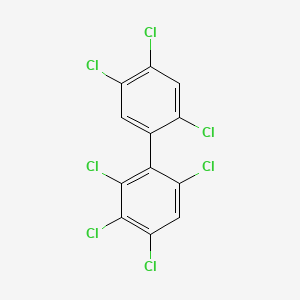

2,2',3,4,4',5',6-七氯联苯

描述

2,2’,3,4,4’,5’,6-Heptachlorobiphenyl, also known as PCB No. 182, is a type of polychlorinated biphenyl (PCB) congener . It has the molecular formula C₁₂H₃Cl₇ and a molecular weight of 395.32 g/mol .

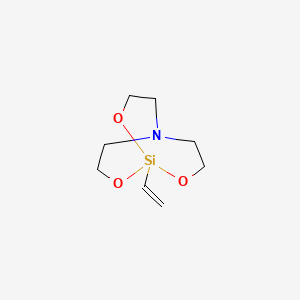

Molecular Structure Analysis

The molecular structure of 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl consists of two benzene rings with seven chlorine atoms attached at various positions . The 3D structure of the molecule can be viewed using specific software .Physical And Chemical Properties Analysis

2,2’,3,4,4’,5’,6-Heptachlorobiphenyl is a solid substance . It has a molecular weight of 395.32 g/mol . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

溶解度研究

对2,2',3,4,4',5',6-七氯联苯等多氯联苯(PCB)同分异构体在二氧化碳等超临界流体中的溶解度进行了研究,这些流体经过丁烷和甲醇的改性。这项研究对于理解PCB的环境行为和污染物的修复至关重要。Anitescu和Tavlarides(1999)发现,像丁烷和甲醇这样的改性剂会增加PCB同分异构体在超临界二氧化碳中的溶解度,这对于超临界流体萃取和环境清理过程的应用具有重要意义(Anitescu & Tavlarides, 1999)。

暴露评估

Sjödin等人(1999)的一项研究调查了职业暴露于多溴联苯醚(PBDEs),包括2,2',3,4,4',5',6-七氯联苯同分异构体。他们发现在不同环境中工人血清中这种化合物的水平存在显著差异,突显了监测和管理职业暴露于这类化学物质的重要性(Sjödin et al., 1999)。

理论化学和毒性

Eddy(2020)进行了一项理论化学研究,将PCB的毒性,包括七氯联苯同分异构体,与分子描述符联系起来。这项研究对于理解PCB毒性的分子基础以及预测这些化合物对环境和健康的影响至关重要(Eddy, 2020)。

脱氯研究

He等人(2008)探讨了使用Pd/Fe双金属还原催化剂在土壤中对2,2',3,4,4',5',5'-七氯联苯进行脱氯的研究。他们的研究结果对于开发PCB污染场地的修复策略具有重要意义。他们证明这种方法可以有效降低土壤中七氯联苯的浓度,为土壤净化的实际应用提供了见解(He et al., 2008)。

作用机制

Mode of Action

The compound interacts with its targets by activating the expression of these enzyme genes, such as the CYP1A1 gene . This interaction results in an increase in the production of these enzymes, thereby enhancing the body’s ability to metabolize and eliminate xenobiotics .

Biochemical Pathways

The activation of xenobiotic metabolizing enzyme genes by 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl affects the xenobiotic metabolism pathway . This pathway is responsible for the metabolism and elimination of various foreign substances, including drugs and toxins. The downstream effects include enhanced detoxification and elimination of these substances from the body .

Pharmacokinetics

Like other polychlorinated biphenyls (pcbs), it is known to be lipophilic and can bioaccumulate in the body . These properties can impact the bioavailability of the compound, potentially leading to prolonged exposure and effects .

Result of Action

The molecular and cellular effects of 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl’s action primarily involve the enhanced metabolism and elimination of xenobiotics. This can lead to a decrease in the levels of these substances in the body, potentially reducing their toxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl. For instance, the presence of other xenobiotics can affect the compound’s ability to activate xenobiotic metabolizing enzyme genes. Additionally, factors such as temperature and pH can impact the stability of the compound .

生化分析

Biochemical Properties

2,2’,3,4,4’,5’,6-Heptachlorobiphenyl is known to interact with various enzymes, proteins, and other biomolecules. It is known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons

Cellular Effects

The cellular effects of 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl are diverse and complex. It has been found to cause oxidative stress and apoptosis in a dose-dependent manner . The compound also influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl exerts its effects through various mechanisms. It is known to regulate the circadian clock by inhibiting the basal and circadian expression of the core circadian component PER1

Dosage Effects in Animal Models

The effects of 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl vary with different dosages in animal models . Studies have shown that it has a biological half-life of 436.52 days

Metabolic Pathways

2,2’,3,4,4’,5’,6-Heptachlorobiphenyl is involved in various metabolic pathways. It is metabolized via dechlorination, hydroxylation, and ring-opening pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl within cells and tissues are complex processes. It is known to bioaccumulate due to its hydrophobic nature . Detailed information on its interaction with transporters or binding proteins, and effects on its localization or accumulation, is currently limited.

Subcellular Localization

The subcellular localization of 2,2’,3,4,4’,5’,6-Heptachlorobiphenyl and its effects on activity or function are areas of active research. It is known to be located in the membrane

属性

IUPAC Name |

1,2,3,5-tetrachloro-4-(2,4,5-trichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl7/c13-5-2-7(15)6(14)1-4(5)10-8(16)3-9(17)11(18)12(10)19/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQBFUDNJKCZEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C2=C(C(=C(C=C2Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074163 | |

| Record name | 2,2',3,4,4',5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52663-69-1 | |

| Record name | PCB 183 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52663-69-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2',3,4,4',5',6-Heptachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052663691 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,4,4',5',6-Heptachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,4,4',5',6-HEPTACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RD2022B03O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

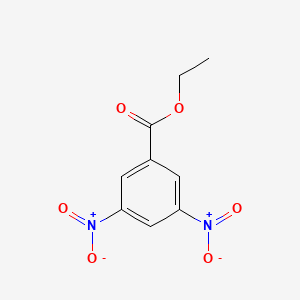

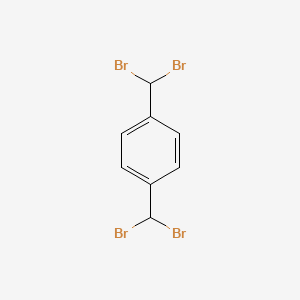

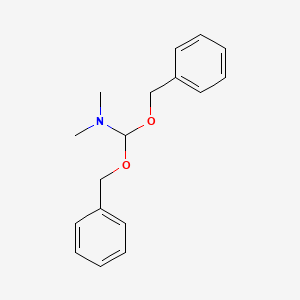

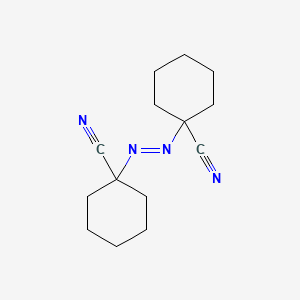

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is CB183 metabolized in living organisms?

A: Research shows that CB183 undergoes metabolism primarily in the liver. Studies in rats and guinea pigs indicate that it is metabolized into two main hydroxylated metabolites: 3'-hydroxy-CB183 and 5-hydroxy-CB183. [] These metabolites are found in higher concentrations in feces compared to serum, suggesting excretion as a primary route of elimination. [] Interestingly, pretreatment with phenobarbital, a drug known to induce certain cytochrome P450 enzymes, increased the production of both metabolites, highlighting the role of these enzymes in CB183 metabolism. []

Q2: Does CB183 metabolize into 4-OH-2,2',3,4',5,5',6-heptachlorobiphenyl (4-OH-CB187)?

A: While initial studies suggested the possibility of 4-OH-CB187 being a metabolite of CB183, further investigation refuted this hypothesis. [] The use of a different type of gas chromatography column allowed for better separation of metabolites, revealing that the metabolite previously thought to be 4-OH-CB187 was, in fact, 5-hydroxy-CB183. [] This finding was further supported by the distinct distribution pattern of 5-hydroxy-CB183 compared to 4-OH-CB187, which was previously shown to be exclusively present in blood and absent in feces. []

Q3: Is there evidence of enantioselective metabolism of CB183?

A: Yes, research indicates that CB183 undergoes enantioselective metabolism. Specifically, the cytochrome P450 2B subfamily, found in both humans and rats, plays a role in this process. [] This selectivity implies that the two enantiomers of CB183 might have different biological activities and toxicological profiles, a crucial consideration for risk assessment and understanding its effects.

Q4: What is the significance of studying CB183 in relation to breast cancer?

A: CB183 belongs to the polychlorinated biphenyls (PCBs) group, classified as possible human carcinogens. [] A study investigated the potential link between adipose tissue concentrations of organochlorine pesticides, including PCBs like CB183, and breast cancer risk in a high-risk region of New York. [] Although this particular study did not find a statistically significant association between overall PCB levels and breast cancer risk, it highlighted the need for further investigation into specific PCB congeners and their potential carcinogenicity. []

Q5: What are the implications of finding specific PCB congeners, like 2,2',3,4,4',5,5'-Hexachlorobiphenyl (CB153) and 2,2',3,4,4',5',6-Heptachlorobiphenyl (CB183), at elevated levels in human blood?

A: The presence of certain hydroxylated PCB metabolites, potentially originating from congeners like CB153 and CB183, in human blood raises concerns due to their potential toxicological activities. [] These metabolites have been shown to disrupt thyroid hormone and vitamin A homeostasis, exhibit estrogenic or anti-estrogenic effects, and inhibit estrogen sulfotransferase activity. [] Such findings underscore the importance of understanding the metabolic pathways and potential health risks associated with various PCB congeners.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Oxabicyclo[5.1.0]octane](/img/structure/B1581881.png)

![[1,1'-Biphenyl]-4,4'-diol, 3,3',5,5'-tetramethyl-](/img/structure/B1581903.png)